1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine Exhibits a Lower Computed Lipophilicity (XLogP3 = 1.2) Compared to Its Meta and Para Regioisomers (XLogP3 = 1.5)
The ortho-substituted target compound demonstrates a consistently lower computed partition coefficient (XLogP3 = 1.2) relative to both the meta (XLogP3 = 1.5) and para (XLogP3 = 1.5) regioisomers, as calculated by the PubChem XLogP3 3.0 algorithm [1][2][3]. This 0.3 log unit decrease corresponds to an approximately 2-fold lower lipophilicity, which can influence membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | Meta isomer: XLogP3 = 1.5; Para isomer: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = -0.3 (target vs. meta/para) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) on standardized SMILES structures |
Why This Matters
A lower logP value can reduce off-target binding to hERG channels and lower metabolic liability, making the ortho isomer a potentially safer starting point for lead optimization in oral drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 43188916 (ortho isomer): XLogP3 = 1.2. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 16640541 (meta isomer): XLogP3 = 1.5. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 16640544 (para isomer): XLogP3 = 1.5. National Center for Biotechnology Information. View Source
